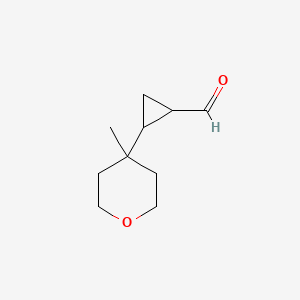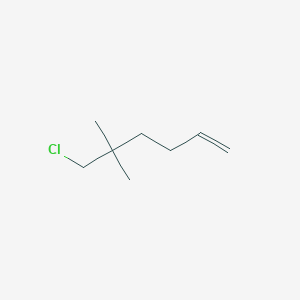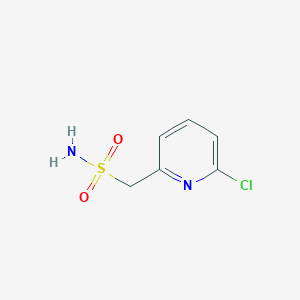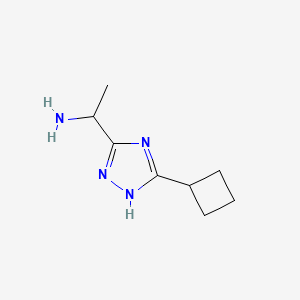
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O₂. It is characterized by a cyclopropane ring attached to a carbaldehyde group and a 4-methyloxan-4-yl substituent. This compound is primarily used in scientific research and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the carbaldehyde group. One common method is the cyclopropanation of an appropriate alkene using a reagent like diazomethane or a transition metal catalyst. The resulting cyclopropane intermediate is then subjected to formylation to introduce the carbaldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or halides under basic or acidic conditions
Major Products Formed
Oxidation: 2-(4-Methyloxan-4-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(4-Methyloxan-4-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: As a probe or intermediate in the study of biochemical pathways and enzyme mechanisms.
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: As an intermediate in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the 4-methyloxan-4-yl substituent, making it less sterically hindered and potentially more reactive.
2-(4-Methyloxan-4-yl)cyclopropane-1-methanol: The alcohol analog of the compound, which may have different reactivity and applications.
Cyclopropane-1-carboxylic acid: The oxidized form of the compound, which has different chemical properties and reactivity.
Uniqueness
2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the 4-methyloxan-4-yl substituent. This combination imparts specific steric and electronic properties, making it a valuable intermediate in organic synthesis and a useful probe in scientific research.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-(4-methyloxan-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-10(2-4-12-5-3-10)9-6-8(9)7-11/h7-9H,2-6H2,1H3 |
Clé InChI |
YISVTMMGQWEARN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCC1)C2CC2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)


![2-[(3,4-Dimethylphenyl)methyl]oxirane](/img/structure/B13195860.png)

![1-[5-(Aminomethyl)furan-2-yl]prop-2-yn-1-one](/img/structure/B13195869.png)

amine](/img/structure/B13195877.png)
![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid](/img/structure/B13195880.png)

![2-[4-(Prop-1-EN-2-YL)phenyl]acetic acid](/img/structure/B13195888.png)

![Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13195901.png)

